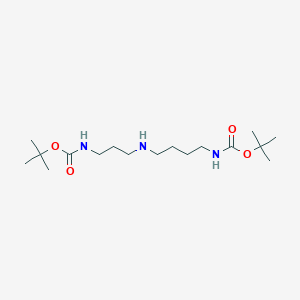
N1,N3-DiBoc-spermidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-DiBoc-spermidine is a chemical compound with the molecular formula C17H35N3O4 . It has a molecular weight of 345.48 .
Synthesis Analysis
The synthesis of spermidine, from which this compound is derived, can be achieved through a novel efficient whole-cell biocatalytic method . This method involves co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) in an engineered Escherichia coli with an NADPH self-sufficient cycle .Chemical Reactions Analysis
The reaction for the synthesis of this compound involves the addition of a solution of 2-(Boc-oxyimino)-2-phenylacetonitrile to a solution of spermidine in tetrahydrofuran at 0°C . The reaction mixture is stirred at 0°C for 1 hour, after which the solvent is evaporated under vacuum .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a molecular weight of 345.48 and a molecular formula of C17H35N3O4 . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .Aplicaciones Científicas De Investigación
Polyamine Homeostasis and Cancer Research :Research on spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that regulates polyamine levels in human cells, highlights the potential therapeutic applications of manipulating polyamine levels. Compounds affecting SSAT activity are explored as potential drugs for treating cancers and other diseases associated with increased intracellular polyamine levels (Bewley et al., 2006).
Metabolic Regulation and Obesity :Studies on genetically altered expression of SSAT in mice suggest a link between polyamine metabolism and fat metabolism. Alterations in SSAT activity influence body fat accumulation by modulating tissue acetyl- and malonyl-CoA levels, thus affecting fatty acid biosynthesis and oxidation. This research indicates potential applications in understanding obesity and metabolic diseases (Jell et al., 2007).
Hair Growth and Dermatological Applications :A study on N1-methylspermidine, a stable spermidine analog, reveals its role in prolonging the anagen phase of hair follicles and regulating epithelial stem cell functions. This suggests potential applications of spermidine and its stable analogs in treating hair loss and other skin conditions (Ramot et al., 2015).
Neuroscience and Neuroprotection :Research identifies a mammalian vesicular polyamine transporter, indicating spermidine's role as a neuromodulator. This underscores the importance of polyamines in brain function and their potential in developing treatments for neurological disorders (Hiasa et al., 2014).
Cancer Diagnostics :A study using amantadine as a substrate for SSAT-1 activity proposes a diagnostic assay for breast and lung cancer. This underscores the broader applications of polyamine metabolism research in developing cancer diagnostics and therapeutics (Maksymiuk et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJAYGNJQNIACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
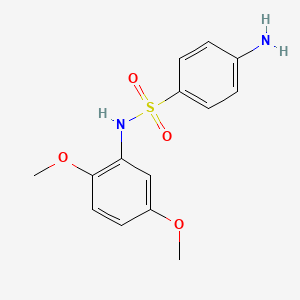
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2611801.png)
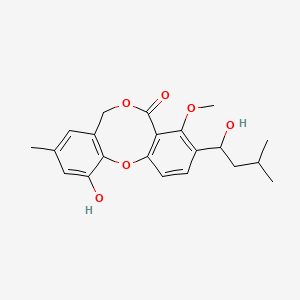
![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)
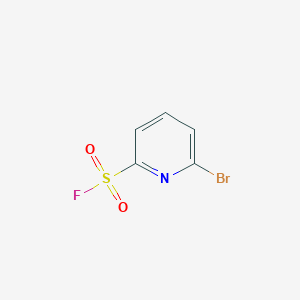
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
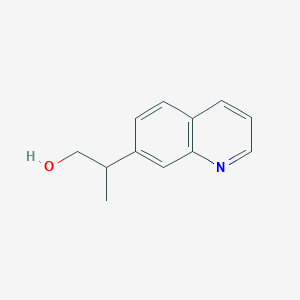
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2611813.png)
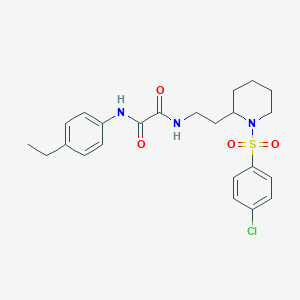
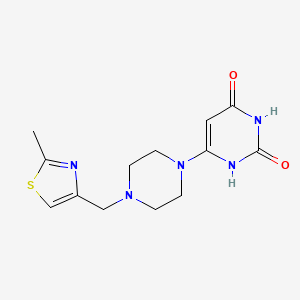
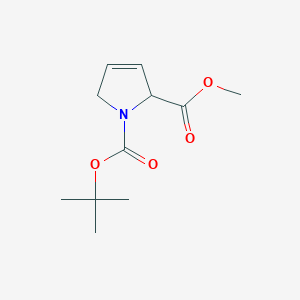
![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)
